
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . Common reagents used in these reactions include sodium metabisulphite as an oxidizing agent and various solvents under mild conditions . The reaction conditions are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological activities depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . It may also interact with microbial enzymes, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-Phenylbenzimidazole
- 2-(4-Fluorobenzyl)-1H-benzimidazole
- 2-Phenethyl-1H-benzimidazole
Uniqueness
What sets 2-(p-Bromophenyl)-9-dimethylaminopropyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride apart is its unique combination of a bromine-substituted phenyl ring and a dimethylaminopropyl side chain, which may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
38652-53-8 |
|---|---|
Fórmula molecular |
C20H23BrCl2N4 |
Peso molecular |
470.2 g/mol |
Nombre IUPAC |
3-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H21BrN4.2ClH/c1-23(2)12-5-13-24-18-6-3-4-7-19(18)25-14-17(22-20(24)25)15-8-10-16(21)11-9-15;;/h3-4,6-11,14H,5,12-13H2,1-2H3;2*1H |
Clave InChI |
USBLTPKNXMVARI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


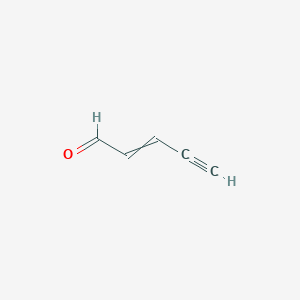
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
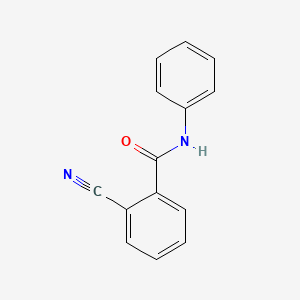
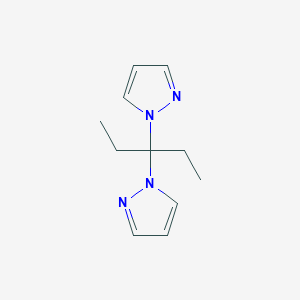

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
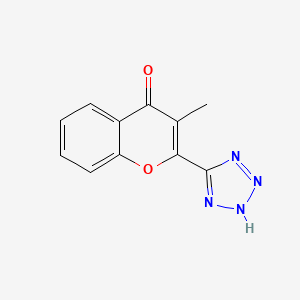
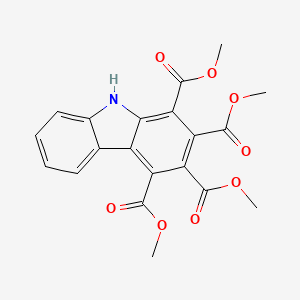
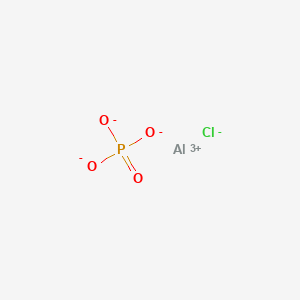
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
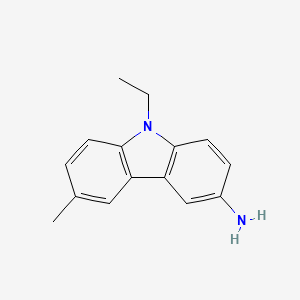
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)

